Ambiguanol
Overview
Description
Ambiguanol is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of an epoxy group at the 16-alpha and 17-alpha positions, a hydroxyl group at the 3-beta position, and a methyl group at the 16-beta position. This compound is known for its applications in various fields, including medicinal chemistry and synthetic biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ambiguanol typically involves the following steps:
Starting Material: The synthesis begins with 3-beta-hydroxy-16-beta-methylpregn-5,16-diene-20-one-3-acetate.
Addition and Elimination: This starting material undergoes an addition reaction with nitrosomethyl urea, followed by an elimination reaction to form 3-beta-hydroxy-16-beta-methylpregn-5,16-diene-20-one-3-acetate.
Epoxidation: The resulting compound is then reacted with hydrogen peroxide to introduce the epoxy group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ambiguanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.
Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ambiguanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Ambiguanol involves its interaction with specific molecular targets, such as steroid receptors. The epoxy group and hydroxyl group play crucial roles in binding to these receptors, modulating their activity, and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to affect gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-5-alpha-pregnan-20-one
- 16-alpha,17-alpha-Epoxy-5-alpha-pregnan-20-one
- 3-beta,17-alpha-dihydroxy-16-methylene-pregn-5-en-20-one
Uniqueness
Ambiguanol is unique due to the presence of the epoxy group at the 16-alpha and 17-alpha positions and the hydroxyl group at the 3-beta position. These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLICSGVDWDSM-ZBJWQKIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@]3(CC[C@H]4[C@H]([C@@H]3C[C@]1(O2)C)CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1922-48-1 | |
Record name | (3β,16α)-16,17-Epoxy-3-hydroxy-16-methylpregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1922-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-16-beta-methylpregn-5-en-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001922481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-α,17-α-epoxy-3-β-hydroxy-16-β-methylpregn-5-en-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.